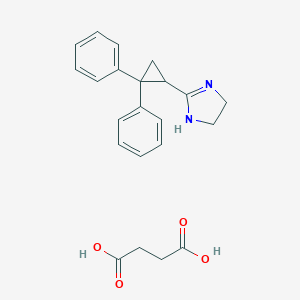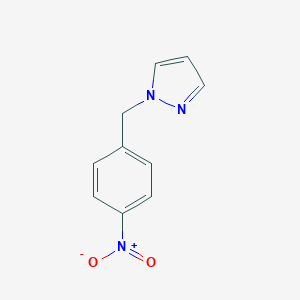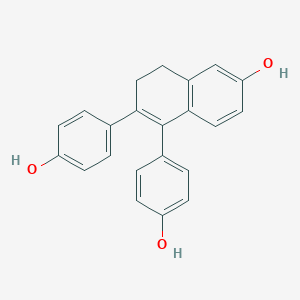
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene, also known as BH-NH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BH-NH belongs to the family of naphthoquinones and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Scientific Research Applications
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism Of Action
The mechanism of action of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene is not fully understood, but it is believed to involve multiple pathways. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene also activates the Nrf2-Keap1 signaling pathway, which is involved in the regulation of oxidative stress and inflammation. Furthermore, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical And Physiological Effects
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS), such as xanthine oxidase and NADPH oxidase. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been shown to reduce the levels of inflammatory cytokines and chemokines in various cell types.
Advantages And Limitations For Lab Experiments
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dose and administration route for 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene.
Future Directions
There are several future directions for the research on 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene. One area of interest is the development of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene in animal models and clinical trials. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene. This could lead to the development of new drugs targeting specific pathways involved in inflammation and cancer. Finally, the synthesis of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the development of more potent and selective drugs.
Synthesis Methods
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene can be synthesized through a multistep reaction process from commercially available starting materials. The synthesis process involves the condensation of 2-hydroxy-1,4-naphthoquinone with 4-hydroxybenzaldehyde in the presence of a base, followed by a reduction step using sodium borohydride. The final product is obtained after purification using column chromatography.
properties
CAS RN |
103088-13-7 |
|---|---|
Product Name |
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene |
Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5,6-bis(4-hydroxyphenyl)-7,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C22H18O3/c23-17-6-1-14(2-7-17)20-11-5-16-13-19(25)10-12-21(16)22(20)15-3-8-18(24)9-4-15/h1-4,6-10,12-13,23-25H,5,11H2 |
InChI Key |
PASBUURMLXIFEU-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Other CAS RN |
103088-13-7 |
synonyms |
1,2-bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene BHP-DHN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



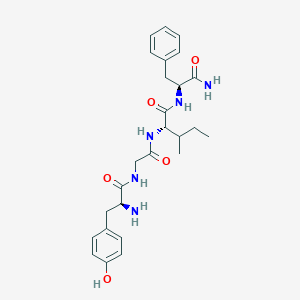
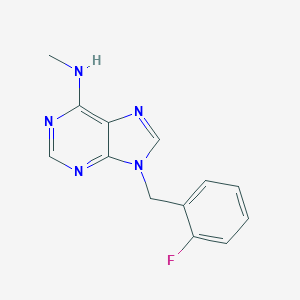
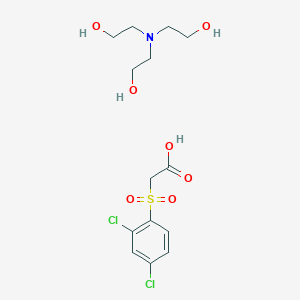
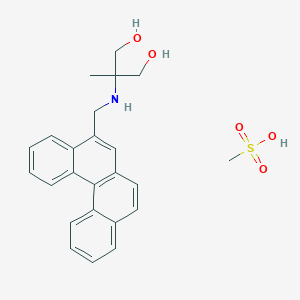
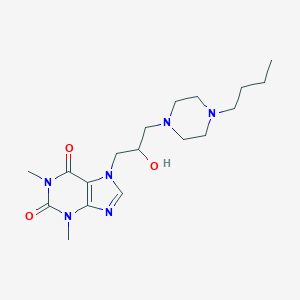
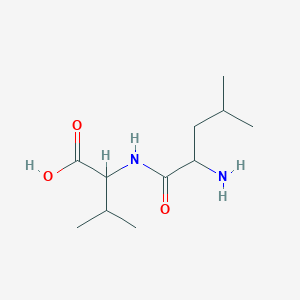
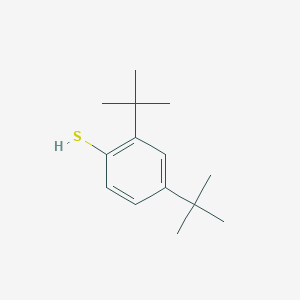
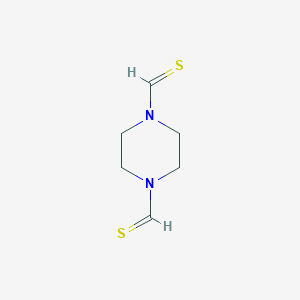
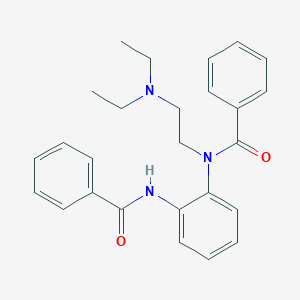
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
